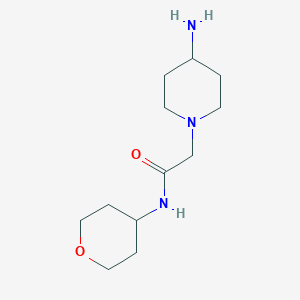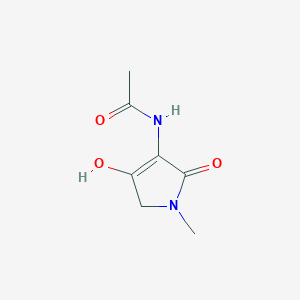![molecular formula C15H18N2 B13881850 2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
2-[(2-Phenylethylamino)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Phenylethylamino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phenylethylamine moiety attached to an aniline structure, making it a compound of interest in various fields of chemistry and medicinal research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenylethylamino)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with a phenylethylamine derivative. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes followed by amination .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For example, the use of palladium-catalyzed amination reactions has been reported to be effective . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Phenylethylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common for this compound, especially when halogenated derivatives are used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated arenes and phenylethylamine derivatives are typical starting materials.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[(2-Phenylethylamino)methyl]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Phenylethylamino)methyl]aniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for dopamine receptors, influencing neurotransmitter pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Phenylethylamine: A simpler structure with similar biological activity.
Aniline: The parent compound, which lacks the phenylethylamine moiety.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-[(2-Phenylethylamino)methyl]aniline is unique due to its combined aniline and phenylethylamine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[(2-phenylethylamino)methyl]aniline |
InChI |
InChI=1S/C15H18N2/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12,16H2 |
InChI Key |
KANCCAHXYJBGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


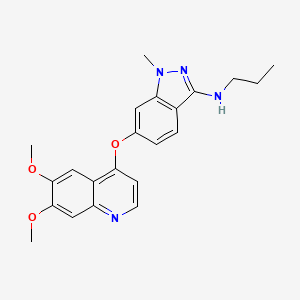
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13881787.png)
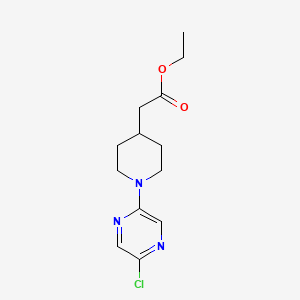
![1,1-Dimethylethyl [6-chloro-2-(hydroxymethyl)-3-pyridinyl]carbamate](/img/structure/B13881811.png)
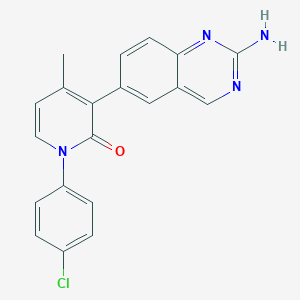

![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)

![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
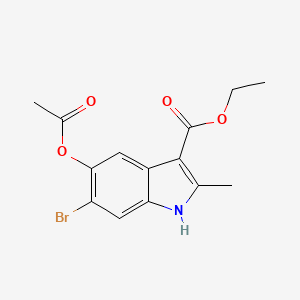
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
